6-(2-Methylbenzyl)nicotinic acid
Description
6-(2-Methylbenzyl)nicotinic acid (synonyms: 6-(o-Tolyl)nicotinic acid, CAS: 1461714-92-0) is a nicotinic acid derivative characterized by a 2-methylbenzyl substituent at the 6-position of the pyridine ring. Its structure (Figure 1) includes a carboxylic acid group at the 3-position, which is critical for interactions with biological targets such as nicotinic acid receptors and enzymes involved in lipid metabolism .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(2-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-11(10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
WCUMPMAWRUGCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution: One common synthetic route involves the aromatic substitution of nicotinic acid with 2-methylbenzyl chloride. The reaction occurs under basic conditions, leading to the formation of 6-(2-Methylbenzyl)nicotinic acid.
Alternative Routes: Other methods include oxidative coupling or transition metal-catalyzed reactions.
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
6-(2-Methylbenzyl)nicotinic acid participates in various reactions:
Oxidation: It can undergo oxidation reactions, yielding products with modified functional groups.
Reduction: Reduction of the carboxylic acid group may lead to different derivatives.
Substitution: Substituents can be introduced at the benzene ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), thionyl chloride (SOCl₂), and metal catalysts play crucial roles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that derivatives of nicotinic acid, including 6-(2-Methylbenzyl)nicotinic acid, exhibit potential anticancer properties. For instance, studies have shown that nicotinic acid can enhance the efficacy of NAMPT inhibitors in NAPRT1-deficient tumors, suggesting a role in cancer therapy . The compound's ability to modulate NAD levels may contribute to its effectiveness in cancer treatment.
2. Neuroprotective Effects
Nicotinic acid derivatives are being investigated for their neuroprotective effects. They may play a role in neurodegenerative disease prevention by enhancing neuronal survival and function through mechanisms involving nicotinic acetylcholine receptors . This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease.
3. Anti-inflammatory Activity
There is evidence that nicotinic acid derivatives can exhibit anti-inflammatory properties. For example, certain compounds have been shown to reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases . The specific mechanisms by which 6-(2-Methylbenzyl)nicotinic acid exerts these effects require further investigation.
Agricultural Applications
1. Plant Resistance Induction
Studies have demonstrated that nicotinic acid derivatives can enhance plant resistance to pathogens. In experiments involving tobacco plants, the application of such compounds resulted in a significant reduction in necrotic spots caused by viral infections . This suggests that 6-(2-Methylbenzyl)nicotinic acid could be utilized as a biopesticide or plant growth enhancer.
2. Phytotoxicity Assessment
The phytotoxic effects of various nicotinic acid derivatives have been evaluated, showing varying degrees of impact on plant health. For instance, certain modifications of nicotinic acid were found to induce resistance while maintaining acceptable levels of phytotoxicity . This balance is crucial for developing effective agricultural products.
Data Table: Applications Overview
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the effects of nicotinic acid derivatives on tumor xenografts, it was found that co-treatment with 6-(2-Methylbenzyl)nicotinic acid significantly enhanced the antitumor efficacy of certain drugs. This was attributed to increased NAD levels, which are vital for cellular metabolism and survival under stress conditions .
Case Study 2: Agricultural Resistance Induction
Research conducted on the application of various nicotinic acid derivatives showed that 6-(2-Methylbenzyl)nicotinic acid effectively induced resistance against Tobacco Mosaic Virus (TMV) in treated plants. The reduction in necrotic spots was quantified, demonstrating its potential as an agricultural bioprotectant .
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and biological activities of 6-(2-Methylbenzyl)nicotinic acid and its analogs:
Pharmacological Efficacy
- Phosphorus-Lowering Effects: Nicotinic acid and analogs (e.g., 6-substituted derivatives) reduce serum phosphorus in dialysis patients by inhibiting intestinal phosphate absorption.
- Lipid Modulation : Nicotinic acid derivatives elevate HDL (63% increase) and reduce triglycerides (26% decrease) via receptor-mediated mechanisms. Structural modifications (e.g., methylbenzyl groups) may enhance receptor affinity or metabolic stability .
Metabolic Pathways
- Hydroxylation : Bacterial degradation of nicotinic acid involves hydroxylation at the 6-position (e.g., 6-hydroxynicotinic acid), a pathway observed in Bacillus and Pseudomonas species. Substituents like methylbenzyl may alter metabolic rates or toxicity profiles .
- Esterification : Derivatives like 6-(benzyloxy)nicotinic acid () are prone to hydrolysis, affecting bioavailability.
Key Research Findings
- Hyperphosphatemia Management : In a meta-analysis of 12 studies, nicotinic acid analogs reduced serum phosphorus by 1.2 mg/dL after 8 weeks without altering calcium levels, making them viable alternatives to calcium-based binders .
- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups (e.g., -CF₃ in 6-(trifluoromethyl)nicotinic acid): Enhance metabolic stability and agrochemical activity .
Biological Activity
6-(2-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in various fields, including antimicrobial and anticancer research, due to its structural similarities to other biologically active nicotinic acid derivatives. This article delves into the biological activity of 6-(2-Methylbenzyl)nicotinic acid, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula for 6-(2-Methylbenzyl)nicotinic acid is , with a molecular weight of 197.25 g/mol. The compound features a pyridine ring characteristic of nicotinic acids, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N |
| Molecular Weight | 197.25 g/mol |
| IUPAC Name | 6-(2-Methylbenzyl)nicotinic acid |
Antimicrobial Properties
Research indicates that 6-(2-Methylbenzyl)nicotinic acid exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus, indicating promising antibacterial potential .
Anticancer Effects
The anticancer properties of 6-(2-Methylbenzyl)nicotinic acid are under investigation, with preliminary results suggesting that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, nicotinic acid derivatives have been shown to influence the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and apoptosis .
The biological activity of 6-(2-Methylbenzyl)nicotinic acid is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : Similar to other nicotinic acids, it may interact with G-protein coupled receptors (GPCRs), influencing neurotransmission and immune responses .
- Oxidative Stress Reduction : By acting as an antioxidant, the compound may protect cells from oxidative damage, which is crucial in cancer progression and microbial infections .
Case Studies
- Antimicrobial Activity : A study conducted on a series of nicotinic acid derivatives found that 6-(2-Methylbenzyl)nicotinic acid displayed potent activity against Staphylococcus aureus, particularly the methicillin-resistant strain (MRSA), with an MIC of 7.81 µg/mL . This positions the compound as a potential candidate for developing new antibiotics.
- Cancer Cell Studies : In cellular assays, 6-(2-Methylbenzyl)nicotinic acid demonstrated the ability to inhibit cancer cell proliferation significantly. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. Further studies are required to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
